Cas no 2096331-30-3 (4-Fluoro-5-methyl-2-propoxyphenylboronic acid)
4-Fluoro-5-methyl-2-propoxyphenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Fluoro-5-methyl-2-propoxyphenylboronic acid
- (4-fluoro-5-methyl-2-propoxyphenyl)boronic acid
- Y2755
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- MDL: MFCD19684097
- Inchi: 1S/C10H14BFO3/c1-3-4-15-10-6-9(12)7(2)5-8(10)11(13)14/h5-6,13-14H,3-4H2,1-2H3
- InChI Key: JGGFEAHNEOHYNX-UHFFFAOYSA-N
- SMILES: FC1=CC(=C(B(O)O)C=C1C)OCCC
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 192
- Topological Polar Surface Area: 49.7
4-Fluoro-5-methyl-2-propoxyphenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB309195-1 g |
4-Fluoro-5-methyl-2-propoxyphenylboronic acid; 95% |
2096331-30-3 | 1g |
€178.00 | 2023-04-26 | ||
| abcr | AB309195-5 g |
4-Fluoro-5-methyl-2-propoxyphenylboronic acid; 95% |
2096331-30-3 | 5g |
€450.00 | 2023-04-26 | ||
| abcr | AB309195-10 g |
4-Fluoro-5-methyl-2-propoxyphenylboronic acid; 95% |
2096331-30-3 | 10g |
€756.00 | 2023-04-26 | ||
| abcr | AB309195-1g |
4-Fluoro-5-methyl-2-propoxyphenylboronic acid, 95%; . |
2096331-30-3 | 95% | 1g |
€178.00 | 2025-04-20 | |
| abcr | AB309195-5g |
4-Fluoro-5-methyl-2-propoxyphenylboronic acid, 95%; . |
2096331-30-3 | 95% | 5g |
€450.00 | 2025-04-20 | |
| abcr | AB309195-10g |
4-Fluoro-5-methyl-2-propoxyphenylboronic acid, 95%; . |
2096331-30-3 | 95% | 10g |
€756.00 | 2025-04-20 | |
| Ambeed | A488772-25g |
(4-Fluoro-5-methyl-2-propoxyphenyl)boronic acid |
2096331-30-3 | 97% | 25g |
$580.0 | 2024-04-21 | |
| A2B Chem LLC | AX55318-1g |
4-Fluoro-5-methyl-2-propoxyphenylboronic acid |
2096331-30-3 | 98% | 1g |
$97.00 | 2024-04-20 | |
| A2B Chem LLC | AX55318-5g |
4-Fluoro-5-methyl-2-propoxyphenylboronic acid |
2096331-30-3 | 98% | 5g |
$271.00 | 2024-04-20 | |
| A2B Chem LLC | AX55318-10g |
4-Fluoro-5-methyl-2-propoxyphenylboronic acid |
2096331-30-3 | 98% | 10g |
$467.00 | 2024-04-20 |
4-Fluoro-5-methyl-2-propoxyphenylboronic acid Suppliers
4-Fluoro-5-methyl-2-propoxyphenylboronic acid Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 4-Fluoro-5-methyl-2-propoxyphenylboronic acid
Recent Advances in the Application of 4-Fluoro-5-methyl-2-propoxyphenylboronic acid (CAS: 2096331-30-3) in Chemical Biology and Pharmaceutical Research
The boronic acid derivative 4-Fluoro-5-methyl-2-propoxyphenylboronic acid (CAS: 2096331-30-3) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This compound belongs to the class of arylboronic acids, which have gained prominence due to their unique chemical properties and versatile applications in medicinal chemistry, particularly in the development of protease inhibitors and as key intermediates in Suzuki-Miyaura cross-coupling reactions.
Recent studies have highlighted the potential of 2096331-30-3 as a building block for the synthesis of novel therapeutic agents. Its structural features, including the fluoro and propoxy substituents, contribute to enhanced binding affinity and selectivity when incorporated into larger molecular frameworks. The electron-withdrawing fluorine atom at the 4-position and the lipophilic propoxy group at the 2-position create a distinctive electronic and steric profile that makes this compound particularly valuable in drug design.
In the context of proteasome inhibition, researchers have explored 4-Fluoro-5-methyl-2-propoxyphenylboronic acid as a potential warhead for covalent inhibition of serine proteases. The boronic acid moiety can form reversible covalent bonds with active site serine residues, making it an attractive pharmacophore for targeted therapies. Recent preclinical studies have demonstrated its utility in the development of inhibitors for cancer-related proteases, with promising results in cell-based assays.
The compound has also shown significant potential in PET (positron emission tomography) tracer development. The fluorine-18 labeled analog of 2096331-30-3 is being investigated as a potential radiotracer for imaging applications, leveraging the favorable nuclear properties of fluorine-18 and the specific binding characteristics of the boronic acid moiety. Preliminary studies suggest good blood-brain barrier penetration and target specificity, making it a candidate for neurological disorder imaging.
From a synthetic chemistry perspective, recent methodological advances have improved the efficiency of producing 4-Fluoro-5-methyl-2-propoxyphenylboronic acid. Novel catalytic systems and optimized reaction conditions have been reported that enhance yield and purity while reducing environmental impact. These developments are particularly important given the growing demand for this compound in pharmaceutical research and development.
Ongoing research is exploring the structure-activity relationships of derivatives of 2096331-30-3, with particular focus on optimizing pharmacokinetic properties while maintaining target engagement. Computational modeling studies have provided valuable insights into the conformational preferences and binding modes of this compound class, informing the design of next-generation therapeutics.
As the understanding of boronic acid chemistry in biological systems continues to evolve, 4-Fluoro-5-methyl-2-propoxyphenylboronic acid stands out as a versatile scaffold with multiple applications in drug discovery and chemical biology. Future research directions likely include expanded investigations into its therapeutic potential, further optimization of synthetic routes, and exploration of novel applications in diagnostics and targeted drug delivery systems.
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